PM-43I

Catalog No.
S539901
CAS No.
1637532-77-4
M.F
C38H50F2N3O10P
M. Wt
777.8
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PM-43I

CAS Number

1637532-77-4

Product Name

PM-43I

IUPAC Name

(S,E)-(((Difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Molecular Formula

C38H50F2N3O10P

Molecular Weight

777.8

InChI

InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1

InChI Key

MUOJHRIQZPVHNP-ZLMUDAIHSA-N

SMILES

O=P(OCOC(C(C)(C)C)=O)(OCOC(C(C)(C)C)=O)C(F)(F)C1=CC=C(/C(C)=C/C(N[C@@H]2C(N(CC(N(C)C3=CC=CC=C3)=O)CCCC2)=O)=O)C=C1

Solubility

Soluble in DMSO

Synonyms

PM43I; PM 43I; PM-43I

Description

The exact mass of the compound PM-43I is 777.3202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PM-43I is a small molecule compound identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6), a transcription factor involved in the signaling pathways that mediate allergic responses, particularly asthma. This compound has shown significant efficacy in preclinical models, specifically in inhibiting STAT6-dependent allergic airway diseases in mice. PM-43I is notable for its phosphatase-stable motif, which enhances its binding to the Src homology 2 domains of STAT proteins, distinguishing it from other similar compounds .

PM-43I primarily functions through its interaction with the STAT6 signaling pathway. It inhibits the phosphorylation of STAT6, thereby blocking its activation and subsequent transcriptional activity related to allergic inflammation. The compound exhibits a minimum effective dose (ED50) of 0.25 µg/kg in reversing preexisting allergic airway disease in murine models . The chemical structure incorporates a phosphatase-stable moiety that enhances its binding efficiency to the SH2 domain of STAT6, which is crucial for its inhibitory action .

In vivo studies have demonstrated that PM-43I effectively prevents and reverses allergic airway disease induced by interleukin-4 and interleukin-13, which are key cytokines involved in asthma pathology. The compound has been shown to significantly reduce airway hyperreactivity and inflammation in mice, indicating its potential as a therapeutic agent for asthma management . Importantly, PM-43I was found to be efficiently cleared by the kidneys without causing long-term toxicity, making it a promising candidate for further clinical development .

The synthesis of PM-43I involves several steps focused on developing peptidomimetic compounds that can inhibit STAT6. Initial structure-activity relationship studies led to the identification of PM-43I as a lead compound. The synthesis employs standard organic chemistry techniques to construct its complex molecular framework, which includes modifications to enhance stability and binding affinity to the target protein . Specific details on the synthetic route are not extensively documented in available literature but typically involve iterative testing and optimization of structural analogs.

PM-43I is primarily being investigated for its application in treating asthma and other allergic diseases. Its ability to selectively inhibit STAT6 makes it a valuable tool for research into allergic responses and potential therapeutic interventions. Researchers are exploring its use not only as a treatment option but also as a research reagent for studying the underlying mechanisms of asthma and related conditions .

Studies have highlighted PM-43I's interaction with various components of the immune response. It has been shown to specifically inhibit STAT6 phosphorylation in human airway cells, demonstrating its effectiveness at relevant biological concentrations (0.05–5 µM). Additionally, it exhibits some cross-reactivity with STAT5, although with lower affinity compared to STAT6 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Several compounds share structural or functional similarities with PM-43I, particularly those targeting the STAT family of transcription factors or involved in allergic response modulation:

CompoundMechanism of ActionUnique Features
PM-86IInhibits STAT6 but less potent than PM-43IDifferent central scaffold structure
PM-301Peptidomimetic targeting of IL-4RαHigh-affinity peptide mimetic
RuxolitinibJAK1/JAK2 inhibitor affecting multiple pathwaysApproved for myelofibrosis; broader action
TofacitinibJAK inhibitor impacting IL-6 signalingUsed for rheumatoid arthritis

PM-43I stands out due to its specific targeting of the SH2 domains of STAT6 with a unique phosphatase-stable motif that enhances its binding efficiency compared to these other compounds . Its distinct mechanism allows it to effectively modulate allergic responses without broad immunosuppressive effects associated with corticosteroids or systemic JAK inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

777.3202

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Knight JM, Mandal P, Morlacchi P, Mak G, Li E, Madison M, Landers C, Saxton B, Felix E, Gilbert B, Sederstrom J, Varadhachary A, Singh MM, Chatterjee D, Corry DB, McMurray JS. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease. J Biol Chem. 2018 Jun 29;293(26):10026-10040. doi: 10.1074/jbc.RA117.000567. Epub 2018 May 8. PubMed PMID: 29739850; PubMed Central PMCID: PMC6028980.

Explore Compound Types